An In-depth Technical Guide to the Molecular Structure and Applications of 2,3-Dichlorophenyl isothiocyanate
An In-depth Technical Guide to the Molecular Structure and Applications of 2,3-Dichlorophenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-dichlorophenyl isothiocyanate, a molecule of significant interest in synthetic chemistry and drug discovery. We will delve into its core molecular features, reactivity, synthesis, and potential applications, offering insights grounded in established scientific principles.
Core Molecular Identity
2,3-Dichlorophenyl isothiocyanate, with the CAS Number 6590-97-2, is an aromatic isothiocyanate.[1][2] Its fundamental properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂NS | [1] |
| Molecular Weight | 204.08 g/mol | [1][3] |
| IUPAC Name | 1,2-dichloro-3-isothiocyanatobenzene | [1] |
| Appearance | Colorless to light orange/yellow clear liquid | |
| Boiling Point | 256-258 °C | [2] |
| Density | 1.434 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.675 | [2] |
Elucidating the Molecular Architecture
The structure of 2,3-dichlorophenyl isothiocyanate is characterized by a benzene ring substituted with two chlorine atoms at adjacent positions and an isothiocyanate (-N=C=S) group.
Structural Representation
The arrangement of these functional groups dictates the molecule's reactivity and steric hindrance.
Caption: 2D structure of 2,3-Dichlorophenyl isothiocyanate.
The isothiocyanate group is a key functional group that imparts a unique electrophilic character to the molecule, making it a valuable synthon in organic chemistry.
Spectroscopic Fingerprints
Spectroscopic analysis is essential for the unambiguous identification and characterization of 2,3-dichlorophenyl isothiocyanate.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet pattern for the three protons on the benzene ring due to their distinct chemical environments and spin-spin coupling.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the seven carbon atoms. The carbon of the isothiocyanate group will have a characteristic chemical shift in the downfield region.
-
Infrared (IR) Spectroscopy: A strong and characteristic absorption band is expected in the region of 2000-2200 cm⁻¹ due to the asymmetric stretching vibration of the -N=C=S group.[4]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the two chlorine atoms will result in characteristic M, M+2, and M+4 peaks.[1][5]
Synthesis and Reactivity
Synthetic Pathways
Isothiocyanates are commonly synthesized from primary amines.[6] A prevalent method involves the reaction of the corresponding aniline with thiophosgene or carbon disulfide.[6][7][8]
Caption: General synthetic scheme for 2,3-Dichlorophenyl isothiocyanate.
The reaction typically proceeds via the formation of a dithiocarbamate intermediate when carbon disulfide is used, which is then decomposed to the isothiocyanate.[6] The thiophosgene method offers a more direct route.[4][7]
Chemical Reactivity
The isothiocyanate group is a potent electrophile, with the central carbon atom being susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in chemical synthesis.[9]
Sources
- 1. 2,3-Dichlorophenyl Isothiocyanate | C7H3Cl2NS | CID 2796281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-DICHLOROPHENYL ISOTHIOCYANATE | 6590-97-2 [chemicalbook.com]
- 3. 3,5-Dichlorophenyl isothiocyanate | C7H3Cl2NS | CID 138776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. scispace.com [scispace.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. rsc.org [rsc.org]
- 8. Isothiocyanate synthesis [organic-chemistry.org]
- 9. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
